

A Technical Guide to the Chemical Properties and Structure of Sodium Hydrogencyanamide

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Compound of Interest

Compound Name: Sodium hydrogencyanamide

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Abstract

Sodium hydrogencyanamide (NaHNCN), the monosodium salt of cyanamide, is a highly versatile and reactive chemical intermediate. Its unique molecular structure, characterized by a potent nucleophilic anion, makes it a valuable building block in the synthesis of a diverse range of organic compounds, particularly pharmaceuticals and agrochemicals. This technical guide provides an in-depth examination of the chemical properties, molecular structure, reactivity, and key experimental protocols related to **sodium hydrogencyanamide**. It is intended for researchers, scientists, and professionals in drug development who utilize cyanamide chemistry in their work. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to ensure clarity and ease of use.

Introduction

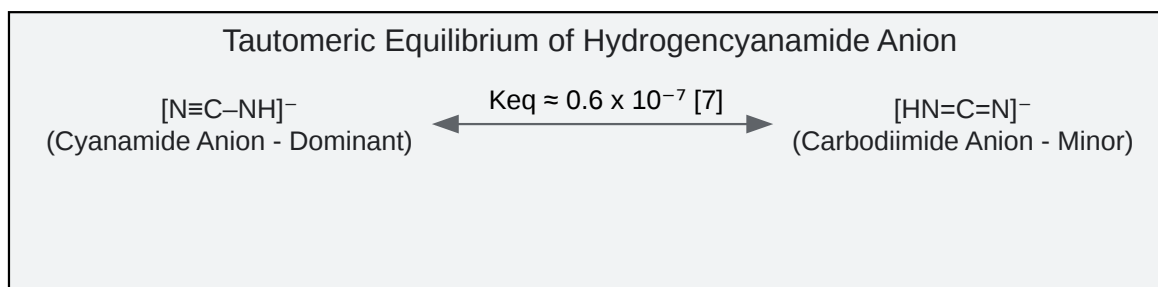
Cyanamide chemistry is a significant branch of organic chemistry, centered around the reactive nitrogen-carbon-nitrogen (NCN) framework.^[1] The parent compound, cyanamide (H_2NCN), possesses both a nucleophilic amino group and an electrophilic nitrile group, allowing it to participate in a wide array of chemical transformations.^[1] **Sodium hydrogencyanamide** (NaHNCN), also known as monosodium cyanamide, is the salt derived from the deprotonation of the weakly acidic cyanamide.^[1] The resulting hydrogencyanamide anion ($[\text{HNCN}]^-$) is a potent nucleophile, enhancing the reactivity of the cyanamide moiety.^[1] This property makes **sodium hydrogencyanamide** a fundamental reagent for introducing nitrogen-containing

functionalities and a key starting material for producing substituted cyanamides, guanidines, and various heterocyclic compounds.[1][2]

Molecular Structure and Tautomerism

The chemical behavior of **sodium hydrogencyanamide** is governed by the structure of the hydrogencyanamide anion. This anion exists in two tautomeric forms: the dominant cyanamide form and the minor carbodiimide form.[3][2]

Spectroscopic and reactivity data strongly favor the cyanamide tautomer.[3] The negative charge in the hydrogencyanamide anion is delocalized across the N-C-N fragment, which contributes to its stability and high nucleophilicity.[1] The tautomeric equilibrium constant for the formation of the parent carbodiimide from cyanamide in water is estimated to be very low, at approximately 0.6×10^{-7} , further confirming the prevalence of the cyanamide form.[4]



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Caption: Tautomeric equilibrium of the hydrogencyanamide anion.

Chemical and Physical Properties

The physical and chemical properties of **sodium hydrogencyanamide** are summarized below. The data is compiled from various chemical suppliers and literature sources.

Property	Value	Reference(s)
Identifiers		
IUPAC Name	Sodium cyanoazanide	
Synonyms	Monosodium cyanamide, Cyanamide monosodium salt	[5]
CAS Number	17292-62-5	[5]
EC Number	241-322-3	[5]
PubChem Substance ID	24873002	[5]
Chemical Formula		
Linear Formula	NCNHNa	[5]
Molecular Formula	CHN ₂ Na	[5]
Molecular Weight	64.02 g/mol	[5]
Physical Properties		
Appearance	Tan to white crystalline powder	[5][6]
Melting Point	>360 °C	[5]
Structural Information		
SMILES String	[Na]NC#N	[5]
InChI Key	MBEGFNBBAVRKLK- UHFFFAOYSA-N	[5]
Acidity (Parent Acid)		
pKa of Cyanamide (H ₂ NCN)	10.3	[3][2]
Handling		
Storage Temperature	2-8°C	[5]

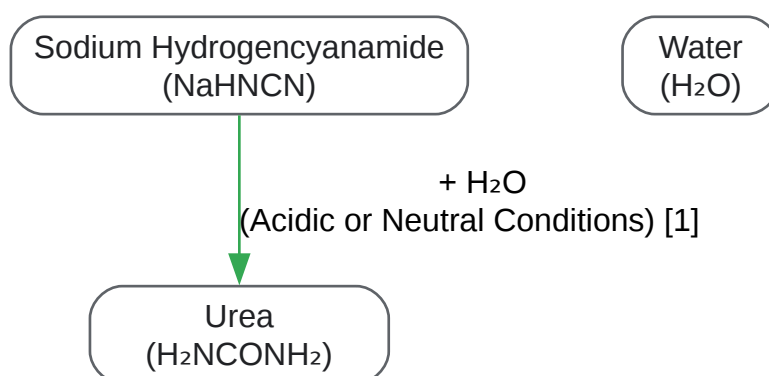
Reactivity and Chemical Behavior

Nucleophilicity

The anionic nature of **sodium hydrogencyanamide** makes it a significantly more potent nucleophile than its parent compound, cyanamide.[1] This enhanced reactivity allows it to readily participate in addition and substitution reactions, making it a key reagent for introducing the cyanamide framework into organic molecules.[1]

Hydrolysis

Aqueous solutions of **sodium hydrogencyanamide** exhibit limited stability and undergo hydrolysis.[1] In neutral or near-neutral solutions, the primary pathway involves the slow addition of water across the carbon-nitrogen triple bond to form urea.[1] This hydrolysis is significantly accelerated under acidic conditions.[1]



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Caption: Hydrolysis of **sodium hydrogencyanamide** to urea.

Reactions with Electrophiles

Sodium hydrogencyanamide's primary utility lies in its reactions with various electrophiles.

- **Reaction with Alcohols:** In the presence of an acid or base catalyst, it reacts with alcohols to yield O-alkylisoureas.[1] Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol.[1]
- **Reaction with Isothiocyanates:** The compound undergoes nucleophilic addition to the electrophilic carbon of isothiocyanates.[1] Subsequent desulfurization of the intermediate leads to the formation of substituted cyanamides.[1]

- Precursor for Heterocycles: As a fundamental reagent for producing substituted cyanamides, it serves as an instrumental building block for a variety of heterocyclic compounds, many of which are core structures in pharmaceuticals and agrochemicals.[1]

Stability and Decomposition

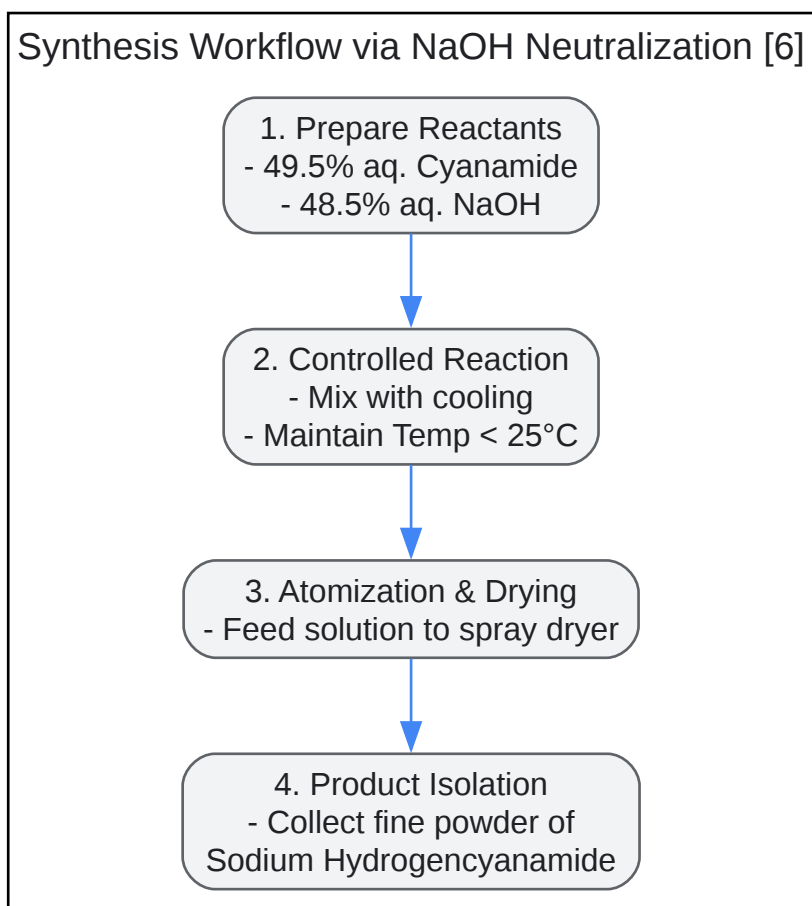
The parent compound, cyanamide, has a propensity to dimerize into 2-cyanoguanidine (dicyandiamide) or trimerize into melamine.[3][2] This process is generally inhibited by low temperatures and acidic conditions.[2] While solid **sodium hydrogencyanamide** is more stable, its aqueous solutions can decompose over time.[1] It is also known to be moisture-sensitive.[7]

Experimental Protocols

Synthesis of Sodium Hydrogencyanamide

Protocol 1: From Cyanamide and Sodium Hydroxide This method involves the direct neutralization of an aqueous cyanamide solution with sodium hydroxide, followed by rapid drying to isolate the solid product. This process is suitable for large-scale industrial production. [7]

- Methodology:
 - Charge a suitable reaction vessel with a 48.5% strength aqueous solution of sodium hydroxide.[7]
 - While providing thorough stirring and external cooling to maintain an internal temperature below 25°C, slowly introduce a 49.5% strength aqueous cyanamide solution over several hours.[7]
 - Immediately after the reaction is complete, feed the resulting aqueous solution of **sodium hydrogencyanamide** into a spray dryer.[7]
 - Operate the dryer with a heating gas inlet temperature of 110-200°C and an outlet temperature of 40-120°C.[7]
 - Collect the resulting fine, free-flowing powder, which typically has a moisture content of 1-3% by weight.[7]



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Caption: Workflow for the synthesis of **Sodium Hydrogencyanamide**.

Protocol 2: From Calcium Cyanamide and Sodium Sulfate An alternative synthesis route utilizes readily available industrial chemicals, lime nitrogen (calcium cyanamide, CaCN_2) and sodium sulfate.[8]

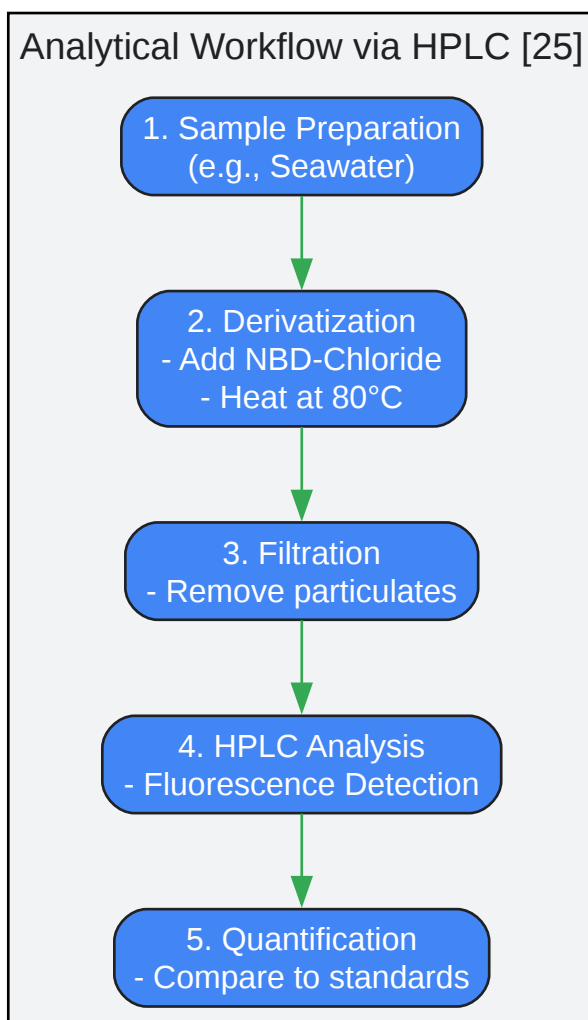
- Methodology:
 - Prepare an aqueous solution of sodium sulfate.[8]
 - Add lime nitrogen (CaCN_2) to the sodium sulfate solution to initiate the reaction: $\text{CaCN}_2 + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaHCN}_2 + \text{NaHSO}_4 + \text{Ca(OH)}_2$. [8]

- Filter the reaction mixture to remove the precipitated calcium hydroxide and a portion of the sodium hydrogen sulfate.[8]
- The resulting filtrate is an aqueous solution of **sodium hydrogencyanamide**, which can be used directly or further processed.[8]

Analytical Quantification

Protocol 3: HPLC with Fluorescence Detection This method is suitable for determining trace amounts of hydrogencyanamide residues in environmental samples like seawater. It involves derivatization to create a fluorescent compound that can be detected with high sensitivity.[1][9]

- Methodology:
 - Derivatization: Treat the aqueous sample containing hydrogencyanamide with a methanolic solution of 4-chloro-7-nitrobenzofurazan (NBD-chloride).[1][9]
 - Reaction: Heat the mixture at 80°C to facilitate the derivatization reaction.[1][9]
 - Sample Cleanup: Pass the reaction mixture through a filter to remove any particulate matter.[9]
 - Analysis: Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence spectrometric detector for quantification.[1][9]
 - Quantification: A limit of detection of 0.0112 mg/L has been reported for this method in seawater.[1][9]



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Caption: Workflow for the analysis of hydrogencyanamide.

Safety and Handling

Sodium hydrogencyanamide is a hazardous chemical that requires careful handling. The following information is based on available Safety Data Sheets (SDS).

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statements	H302: Harmful if swallowed. H317: May cause an allergic skin reaction.	[5][6]
Precautionary Statements	P261, P264, P270, P280, P301+P312, P302+P352	[5]

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including a dust mask (e.g., N95), chemical safety goggles, and gloves to prevent skin and eye contact.[5][11]
- Handling: Avoid dust formation during handling.[11] Keep the substance dry and away from incompatible materials.[10][11]
- Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[5][10] Store away from acids and strong oxidizing agents.[10][11]
- Incompatibilities: The most critical incompatibility is with acids. Contact with acids liberates highly toxic hydrogen cyanide gas.[10][12][13] It is also incompatible with strong oxidizing agents and bases.[11]

Conclusion

Sodium hydrogencyanamide is a pivotal reagent in modern organic synthesis, valued for its high nucleophilicity and its role as a precursor to a multitude of nitrogen-containing compounds. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective use in research and development. The experimental protocols for its synthesis and analysis, as detailed in this guide, provide a practical framework for its application. Adherence to strict safety and handling procedures is paramount due to its hazardous nature, particularly

its reactivity with acids. By leveraging its unique chemical characteristics, scientists can continue to develop novel molecules with significant potential in medicine and agriculture.

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